[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride
CAS No.: 2206200-05-5
VCID: VC3114260
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride - 2206200-05-5](/images/structure/VC3114260.png)
Description |
[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydrofuran ring, which is a cyclic ether, substituted with a benzyloxy group and an amine functional group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in synthesizing more complex molecules. SynthesisThe synthesis of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride typically involves several organic reactions. These reactions require careful control of temperature, pH, and reaction time to ensure high yields and purity of the final product. Common analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor the progress of reactions and characterize intermediates. Applications and Biological ActivitiesThis compound is primarily used in scientific research, particularly in medicinal chemistry. Its potential biological activities are under investigation, and experimental data on binding affinities and biological activity are typically gathered from pharmacological studies using cell lines or animal models. The presence of both amine and ether functional groups allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical chemistry. |
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CAS No. | 2206200-05-5 |
Product Name | [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride |
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | (3R,4S)-4-phenylmethoxyoxolan-3-amine |
Standard InChI | InChI=1S/C11H15NO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 |
Standard InChIKey | FLOAQOCISFKVAN-GHMZBOCLSA-N |
Isomeric SMILES | C1[C@H]([C@@H](CO1)OCC2=CC=CC=C2)N |
SMILES | C1C(C(CO1)OCC2=CC=CC=C2)N |
Canonical SMILES | C1C(C(CO1)OCC2=CC=CC=C2)N |
PubChem Compound | 112758082 |
Last Modified | Aug 16 2023 |
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